molecular formula C9H10N2O3 B1265856 2-[4-(Carbamoylamino)phenyl]acetic acid CAS No. 69100-53-4

2-[4-(Carbamoylamino)phenyl]acetic acid

Cat. No.: B1265856
CAS No.: 69100-53-4
M. Wt: 194.19 g/mol
InChI Key: JNIAIQHNSULCDL-UHFFFAOYSA-N
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Description

2-[4-(Carbamoylamino)phenyl]acetic acid is a chemical compound with the molecular formula C9H10N2O3 and a molecular weight of 194.19 It is known for its unique structure, which includes a phenyl ring substituted with a carbamoylamino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Carbamoylamino)phenyl]acetic acid typically involves the reaction of 4-aminobenzoic acid with urea under specific conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product . The reaction conditions often include the use of a solvent such as water or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process may involve the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Carbamoylamino)phenyl]acetic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can lead to a wide range of substituted phenylacetic acid derivatives .

Scientific Research Applications

2-[4-(Carbamoylamino)phenyl]acetic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[4-(Carbamoylamino)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The carbamoylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The phenylacetic acid moiety may also play a role in modulating the compound’s effects by interacting with enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[4-(Carbamoylamino)phenyl]acetic acid include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a carbamoylamino group and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[4-(carbamoylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c10-9(14)11-7-3-1-6(2-4-7)5-8(12)13/h1-4H,5H2,(H,12,13)(H3,10,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNIAIQHNSULCDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50219160
Record name Benzenacetic acid, 4-((aminocarbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69100-53-4
Record name Benzenacetic acid, 4-((aminocarbonyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069100534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenacetic acid, 4-((aminocarbonyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50219160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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